![molecular formula C11H9NO4 B13788642 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are significant in various fields due to their biological and chemical properties
Preparation Methods
The synthesis of 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with dihydrofuran under specific conditions to form the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Industry: It is utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid include:
2H,3H,6H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid: This compound shares a similar structure but differs in the position of the carboxylic acid group.
Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Indole-3-carbaldehyde: Known for its role in various biosynthetic pathways and its use in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-11(14)7-5-12-8-4-10-9(3-6(7)8)15-1-2-16-10/h3-5,12H,1-2H2,(H,13,14) |
InChI Key |
YTSSRSCKBFFDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


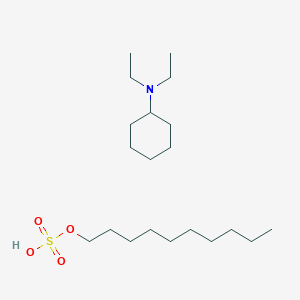
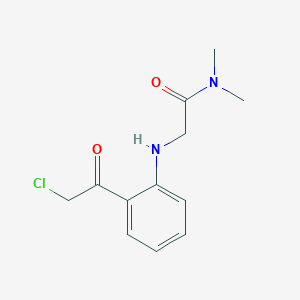
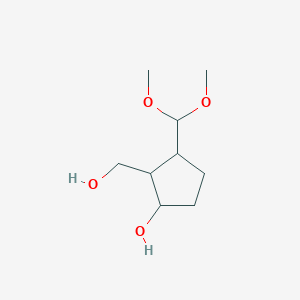
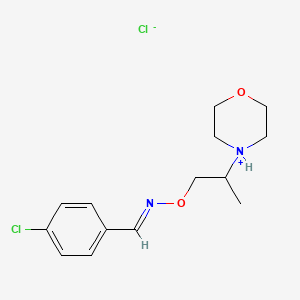
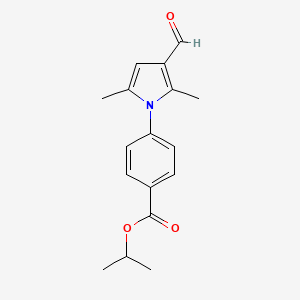

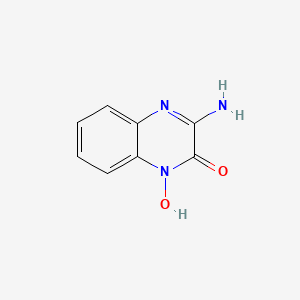
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
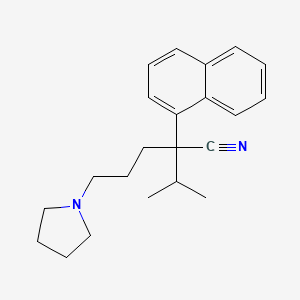
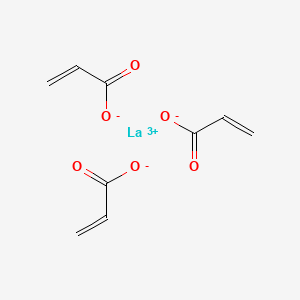
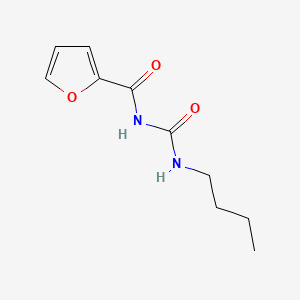
![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
